AM1220 azepane isomer
Overview
Description
AM1220 azepane isomer is a synthetic cannabinoid . It is an isomer of AM1220 in which the piperidine group has been replaced with azepane . The formal name of this compound is (1-( (1-methylazepan-3-yl)methyl)-1H-indol-3-yl) (naphthalen-1-yl)methanone .
Synthesis Analysis
The synthesis of AM1220 azepane isomer has been described in the literature . The compound was isolated by silica gel column chromatography and identified through a combination of liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis
The molecular formula of AM1220 azepane isomer is C26H26N2O . The structure of the compound was verified using nuclear magnetic resonance spectroscopy .
Physical And Chemical Properties Analysis
AM1220 azepane isomer has a molecular weight of 382.5 . It has a solubility of 20 mg/ml in DMF, 0.25 mg/ml in DMF:PBS (pH 7.2) (1:3), 5 mg/ml in DMSO, and 0.15 mg/ml in ethanol .
Scientific Research Applications
Forensic Toxicology
- Analysis of Azepane Isomers : A study conducted in Tokyo identified new compounds in commercial products, including the azepane isomer of AM-2233 and AM-1220. These compounds were identified using advanced techniques like liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, and nuclear magnetic resonance spectroscopy (Nakajima et al., 2012).
Medicinal Chemistry
Pharmaceutical Significance of Azepane-Based Motifs : Azepane-based compounds, including derivatives, have shown a variety of pharmacological properties. Over 20 azepane-based drugs are FDA-approved for treating diseases like cancer, Alzheimer's, and tuberculosis. This review emphasizes the structure-activity relationship and potential bioactive compounds for drug discovery (Zha et al., 2019).
Optimization of Azepane Derivatives as PKB Inhibitors : Research into novel azepane derivatives for inhibiting protein kinase B (PKB-alpha) and protein kinase A (PKA) identified several compounds with significant in vitro activity and stability in plasma (Breitenlechner et al., 2004).
Organic Chemistry
Azepanium Ionic Liquids : A study explored the synthesis of a new family of room-temperature ionic liquids from azepane, highlighting potential applications in mitigating disposal issues in the polyamide industry (Belhocine et al., 2011).
Synthesis of Orthogonally Protected Azepane β-Amino Esters : This research presented a method for preparing azepane β-amino esters, starting from bicyclic β-lactam isomers. The compounds hold promise for enantiomerically pure form preparation (Kazi et al., 2010).
Enantioselective Organocatalyzed Synthesis of Azepanes : A novel approach for the enantioselective synthesis of azepane moieties was reported, utilizing a domino synthesis strategy. This method opens new avenues for synthesizing optically active azepane derivatives (Goudedranche et al., 2014).
Safety And Hazards
Future Directions
The future directions for research on AM1220 azepane isomer are not clear at this time. Given its status as a synthetic cannabinoid, it is likely that future research will focus on understanding its physiological and toxicological properties, as well as its potential uses in forensic and research applications .
properties
IUPAC Name |
[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(17-27)28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCZZWAEXISRJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043056 | |
Record name | [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AM1220 azepane isomer | |
CAS RN |
1348081-04-8 | |
Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348081048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701043056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-(1-METHYLAZEPAN-3-YL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CR0LAO0TI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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